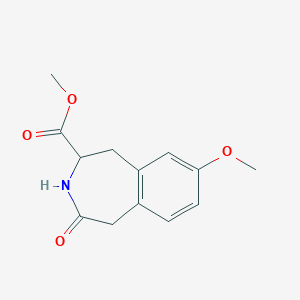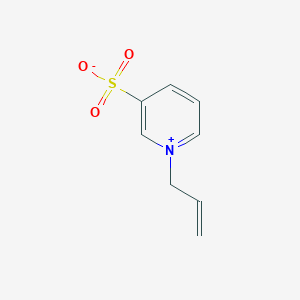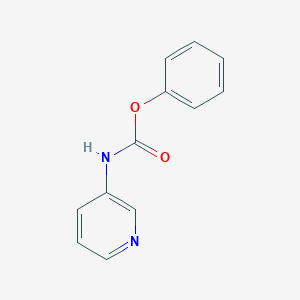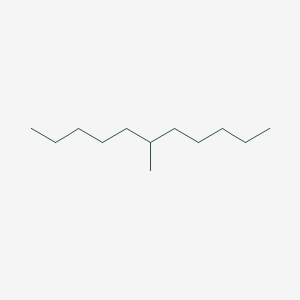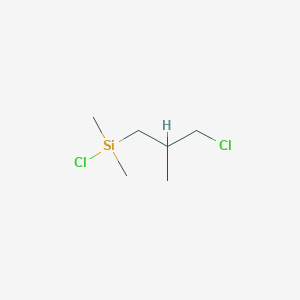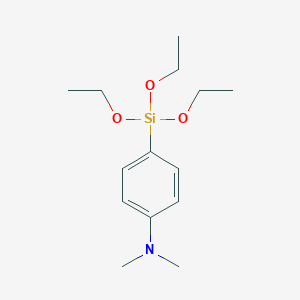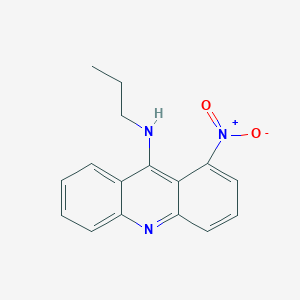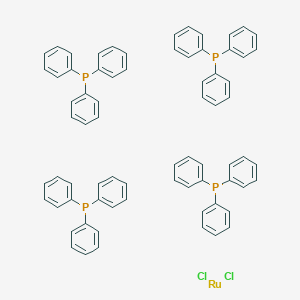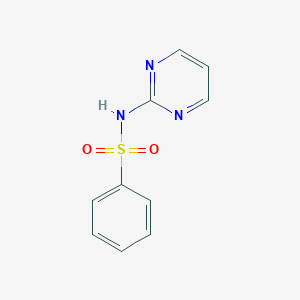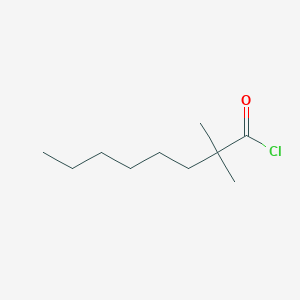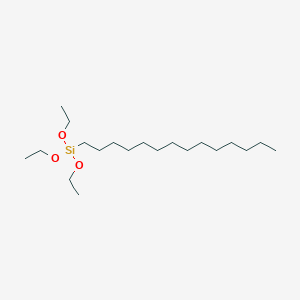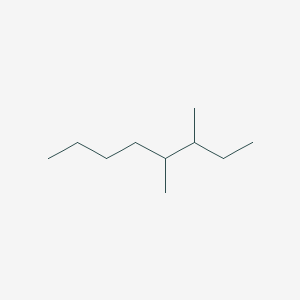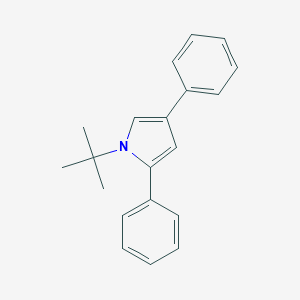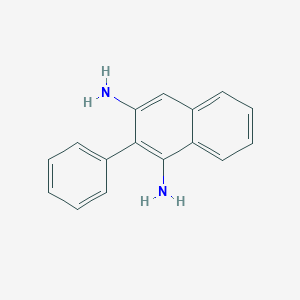
2-Phenylnaphthalene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylnaphthalene-1,3-diamine is a chemical compound that belongs to the family of diamines. It is also known as 2,6-diaminonaphthalene or DAND. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 2-Phenylnaphthalene-1,3-diamine is not fully understood. However, it is believed that DAND exerts its biological effects by binding to DNA and disrupting its structure and function. This leads to the inhibition of DNA replication and cell division, ultimately leading to cell death.
生化和生理效应
2-Phenylnaphthalene-1,3-diamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DAND has anti-cancer activity against a variety of cancer cell lines. DAND has also been shown to exhibit anti-inflammatory and antioxidant activity in vitro. In vivo studies have demonstrated that DAND has a low toxicity profile and is well-tolerated in animal models.
实验室实验的优点和局限性
One of the major advantages of using 2-Phenylnaphthalene-1,3-diamine in lab experiments is its high purity and stability. DAND is also readily available and relatively inexpensive. However, one of the limitations of using DAND in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of 2-Phenylnaphthalene-1,3-diamine. One area of interest is the development of novel polymers and copolymers using DAND as a building block. Another area of interest is the development of new fluorescent probes for the detection of metal ions. In the field of biomedical research, future studies could focus on the development of DAND as an anti-cancer agent, as well as investigating its potential as an anti-inflammatory and antioxidant agent.
合成方法
The synthesis of 2-Phenylnaphthalene-1,3-diamine can be achieved through several methods. One of the most common methods is the reduction of 2-Phenylnaphthalene-1,3-dinitroso compound with hydrogen gas. This method yields a high purity of DAND. Another method involves the reaction of 2-Phenylnaphthalene-1,3-dicarboxylic acid with hydrazine hydrate in the presence of a catalyst. This method yields a moderate purity of DAND.
科学研究应用
2-Phenylnaphthalene-1,3-diamine has been extensively studied for its potential applications in various fields. In the field of material science, DAND has been used as a building block for the synthesis of novel polymers and copolymers. In the field of analytical chemistry, DAND has been used as a fluorescent probe for the detection of metal ions. In the field of biomedical research, DAND has been studied for its potential as an anti-cancer agent.
属性
CAS 编号 |
16479-17-7 |
|---|---|
产品名称 |
2-Phenylnaphthalene-1,3-diamine |
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-phenylnaphthalene-1,3-diamine |
InChI |
InChI=1S/C16H14N2/c17-14-10-12-8-4-5-9-13(12)16(18)15(14)11-6-2-1-3-7-11/h1-10H,17-18H2 |
InChI 键 |
IJTBLNVJSBGHPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
同义词 |
2-Phenyl-1,3-naphthalenediamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



